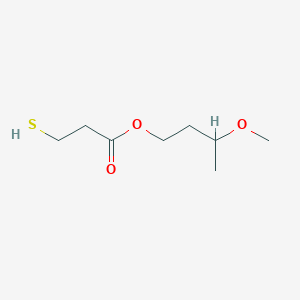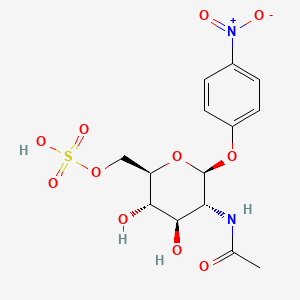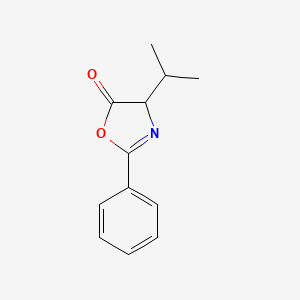
4-Isopropyl-2-phenyl-2-oxazoline-5-one
Overview
Description
4-Isopropyl-2-phenyl-2-oxazoline-5-one is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom. It is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science .
Mechanism of Action
Target of Action
Oxazoline compounds are known to have a strong affinity for various metals, forming bidentate coordination complexes .
Mode of Action
It’s known that oxazoline compounds can interact with their targets through the nitrogen atom in their structure, forming coordination complexes .
Biochemical Pathways
Oxazoline compounds are known to be involved in various applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .
Pharmacokinetics
The compound has a molecular weight of 20324 , which could influence its bioavailability.
Result of Action
Oxazoline compounds are known for their biological activities and have shown great potential for biomedical applications .
Action Environment
Preparation Methods
The synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one typically involves the cyclization of α-acylamino acids using dehydrating agents such as acetic anhydride or acid chlorides like benzoyl chloride in the presence of pyridine or phosphorus tribromide . The reaction is usually carried out at elevated temperatures, around 100°C, or sometimes at room temperature . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
4-Isopropyl-2-phenyl-2-oxazoline-5-one undergoes various chemical reactions, including:
Scientific Research Applications
4-Isopropyl-2-phenyl-2-oxazoline-5-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Isopropyl-2-phenyl-2-oxazoline-5-one can be compared with other oxazoline derivatives, such as:
2-Isopropyl-2-phenyl-2-oxazoline: Similar in structure but differs in the position of the isopropyl group, leading to different chemical properties and reactivity.
4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one: Contains an ethoxymethylene group, which alters its chemical behavior and applications.
4-Benzylidene-2-phenyl-2-oxazoline-5-one:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSKJTXJMKNHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320765 | |
| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5839-93-0 | |
| Record name | 4-Isopropyl-2-phenyl-2-oxazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5839-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 364043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005839930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5839-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isopropyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


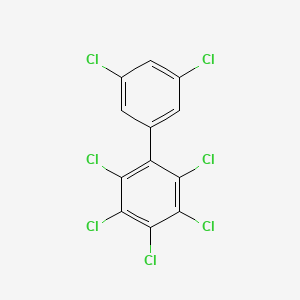

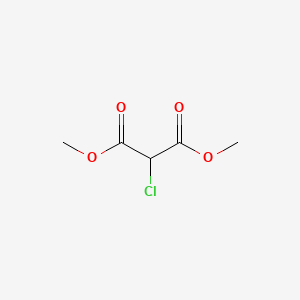
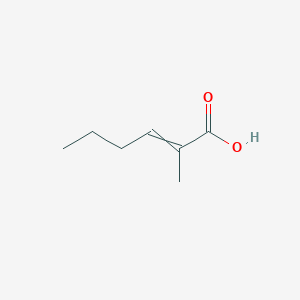

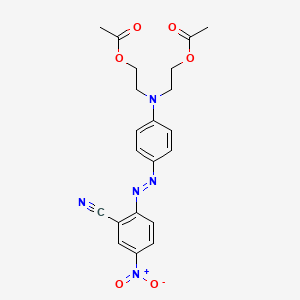

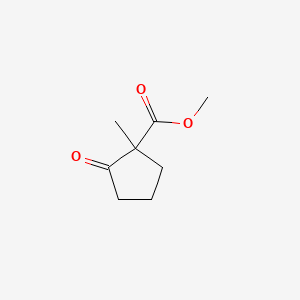
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
